2-Benzamido-3-methylbut-2-enoic acid

Description

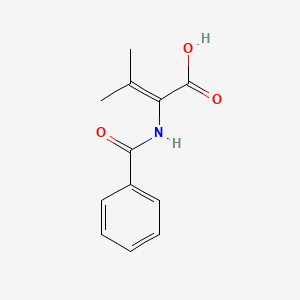

2-Benzamido-3-methylbut-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring a benzamido (benzoyl-substituted amino) group at the C2 position and a methyl group at the C3 position of the but-2-enoic acid backbone. This compound serves as a key intermediate in heterocyclic synthesis, particularly in the preparation of oxazoloquinolines and imidazole carboxylates via cyclization reactions under acidic conditions . Its synthesis typically involves condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate, catalyzed by p-toluenesulfonic acid (PTSA) in benzene . However, commercial availability of this compound has been discontinued, as noted in recent supplier catalogs .

Properties

IUPAC Name |

2-benzamido-3-methylbut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPORVSSFJWMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)NC(=O)C1=CC=CC=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275615 | |

| Record name | 2-benzamido-3-methylbut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1738-64-3 | |

| Record name | NSC63210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC14426 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14426 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzamido-3-methylbut-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzamido-3-methylbut-2-enoic acid typically involves the acylation of an appropriate amine with a suitable acid chloride or anhydride. One common method involves the reaction of benzoyl chloride with 3-methylbut-2-enoic acid in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process typically includes steps such as purification and crystallization to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-3-methylbut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

Substitution: The amide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like acyl chlorides or anhydrides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated amides .

Scientific Research Applications

2-Benzamido-3-methylbut-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

Mechanism of Action

The mechanism of action of 2-Benzamido-3-methylbut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional similarities of 2-benzamido-3-methylbut-2-enoic acid to other benzamido-substituted carboxylic acids and derivatives are critical for understanding its reactivity, stability, and applications. Below is a detailed comparison:

Structural Analogues with Modified Backbones

2-Benzamido-3-methylbutanoic acid (CAS 2901-80-6)

- Structure: Saturated butanoic acid backbone (lacking the C2-C3 double bond).

- Properties : Reduced electrophilicity compared to the α,β-unsaturated analogue, leading to lower reactivity in cyclization reactions.

- Applications : Primarily used in peptide mimetics due to its stable saturated structure .

2-Benzenesulfonamido-3-methylbutyric acid

- Structure: Replaces the benzamido group with a benzenesulfonamido moiety; butyric acid chain instead of but-2-enoic acid.

- Properties : Enhanced acidity due to the electron-withdrawing sulfonamide group. Exhibits distinct hydrogen-bonding patterns in crystallographic studies .

- Applications : Explored as a sulfonamide-based enzyme inhibitor .

Derivatives with Functional Group Variations

2-(Benzylamino)-3-hydroxy-3-methylbutanoic acid (CAS 14598-96-0)

- Structure: Benzylamino group at C2 and hydroxyl group at C3.

- Properties : Increased hydrophilicity due to the hydroxyl group; forms stable zwitterionic structures.

- Applications: Pharmaceutical intermediate for amino acid-based drugs .

(R)-2-Benzamido-2-phenylacetic acid (CAS 10419-67-7)

Data Table: Comparative Analysis of Key Compounds

Research Findings and Key Differences

Electrophilic Reactivity: The α,β-unsaturated system in this compound enables facile cyclization to form oxazoloquinolines, unlike its saturated counterpart .

Hydrogen Bonding : Crystallographic studies of 2-benzenesulfonamido-3-methylbutyric acid reveal stronger intermolecular hydrogen bonds involving the sulfonamide group compared to benzamido analogues .

Chirality and Steric Effects: (R)-2-Benzamido-2-phenylacetic acid demonstrates enantioselective reactivity in catalysis, a feature absent in non-chiral analogues like this compound .

Bioavailability: Hydroxyl-containing derivatives (e.g., 2-(benzylamino)-3-hydroxy-3-methylbutanoic acid) exhibit improved solubility, enhancing their utility in drug formulations .

Biological Activity

2-Benzamido-3-methylbut-2-enoic acid, also known by its CAS number 1738-64-3, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings concerning this compound.

The synthesis of this compound typically involves the acylation of an appropriate amine with benzoyl chloride in the presence of a base such as pyridine. This method allows for the formation of the amide bond, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The exact molecular targets and pathways are context-dependent but often involve modulation of enzymatic activity related to metabolic processes.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in drug development against resistant bacterial strains.

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or infections caused by pathogenic bacteria .

Case Study 1: Antimicrobial Effects

A study investigated the antimicrobial effects of various benzamido compounds, including this compound. Results indicated significant inhibition of bacterial growth in several strains, suggesting its potential application in antibiotic development .

Case Study 2: Enzyme Interaction

Another research focused on the interaction between this compound and specific metabolic enzymes. The findings demonstrated that this compound could effectively inhibit enzyme activity at varying concentrations, highlighting its potential role as a therapeutic agent in metabolic regulation .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Benzamide group with double bond | Antimicrobial, enzyme inhibitor |

| 2-Benzamido-2-methylbut-3-enoic acid | Similar structure without double bond | Limited biological activity |

| 3-Methylbut-2-enoic acid | No benzamide group | Lower enzyme inhibition |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.